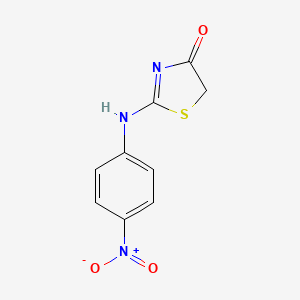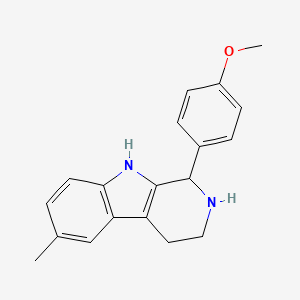![molecular formula C8H10F3N3S B7762223 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide](/img/structure/B7762223.png)
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide is a compound known for its diverse applications in various fields of scientific research, including chemistry, biology, medicine, and industry. Its unique structure, featuring a pyrazole ring substituted with a trifluoromethyl group, renders it an intriguing subject of study.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound can be synthesized through multiple routes. A common method involves the formation of the pyrazole ring followed by the introduction of the trifluoromethyl group and finally, the butanethioamide moiety. The synthesis typically starts with commercially available starting materials and involves several steps, including cyclization, substitution, and functional group transformations under controlled conditions.
Industrial Production Methods: For large-scale production, optimizing reaction conditions is crucial. Industrial methods often employ flow chemistry techniques to ensure consistent yield and quality. Catalysts and reagents are selected based on cost-effectiveness and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]butanethioamide can undergo various chemical reactions, including:
Oxidation: : Conversion of sulfide to sulfoxide or sulfone.
Reduction: : Transformation of nitro groups to amines.
Substitution: : Replacement of functional groups on the pyrazole ring.
Common Reagents and Conditions: Reactions involving this compound often require:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Lithium aluminum hydride, catalytic hydrogenation.
Substitution Reagents: : Halogenating agents like N-bromosuccinimide (NBS).
Major Products: Reactions yield various products, such as:
Sulfoxides and sulfones from oxidation.
Primary amines from reduction.
Halogenated derivatives from substitution.
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Investigated for its potential as a ligand in coordination chemistry.
Biology
Studied for its interactions with biological macromolecules.
Medicine
Explored for its therapeutic potential in treating diseases through enzyme modulation.
Investigated as a scaffold for drug design.
Industry
Utilized in the development of specialty chemicals.
Evaluated for its role in agricultural chemicals.
Molecular Targets and Pathways
Interacts with specific enzymes, inhibiting or modulating their activity.
Engages in binding with biological targets such as receptors or proteins.
Alters metabolic pathways by affecting enzyme function.
Unique Characteristics
The presence of a trifluoromethyl group enhances its stability and lipophilicity.
The pyrazole ring provides a robust framework for chemical modifications.
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Lacks the butanethioamide group.
3-(methylthio)-1H-pyrazole: Lacks the trifluoromethyl group.
3-(trifluoromethyl)-1H-pyrazole-4-carboxamide: Similar structure with a different substituent.
Properties
IUPAC Name |
3-[3-(trifluoromethyl)pyrazol-1-yl]butanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10F3N3S/c1-5(4-7(12)15)14-3-2-6(13-14)8(9,10)11/h2-3,5H,4H2,1H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTOGZZACQKRKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=S)N)N1C=CC(=N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10F3N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-Bromo-3-(trifluoromethyl)pyrazol-1-yl]propan-1-ol](/img/structure/B7762154.png)
![ethyl 4-[(4-oxo-1,3-thiazol-2-yl)amino]benzoate](/img/structure/B7762169.png)





![Ethyl 4-(chloromethyl)-2-[(2-methylpropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B7762201.png)



![(2E)-3-[4-(2-Anilino-2-oxoethoxy)-2-chloro-5-methoxyphenyl]acrylic acid](/img/structure/B7762246.png)

